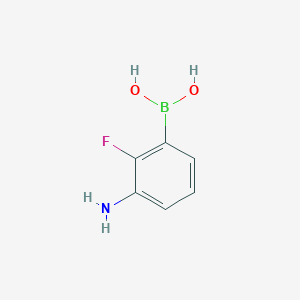

(3-Amino-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(3-amino-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGGKXEPAGSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Stability, and Mechanistic Insights of 3 Amino 2 Fluorophenyl Boronic Acid

Fundamental Reactivity Patterns of Amino- and Fluoro-Substituted Arylboronic Acids

Arylboronic acids substituted with amino and fluoro groups exhibit a complex reactivity profile governed by the interplay of the electronic and steric properties of these substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the boron atom. researchgate.net Conversely, it also has a lone pair of electrons that can participate in a π-donating resonance effect (+M). researchgate.net In the case of (3-Amino-2-fluorophenyl)boronic acid, the fluorine is ortho to the boronic acid group, where the inductive effect typically dominates.

The combined presence of an ortho-fluoro and a meta-amino group influences the boronic acid's participation in key reactions like the Suzuki-Miyaura cross-coupling. The electron-withdrawing nature of the fluorine can facilitate the transmetalation step in some catalytic cycles but also enhances the lability of the carbon-boron bond, making the compound more susceptible to side reactions like protodeboronation. researchgate.netwikipedia.org

Investigation of Protodeboronation in Fluorinated Arylboronates

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction for many arylboronic acids, particularly under the basic conditions often used in cross-coupling reactions. wikipedia.org The propensity for this reaction is highly dependent on the substituents present on the aryl ring.

The presence of a fluorine atom at the ortho position to the boronic acid group markedly accelerates protodeboronation. researchgate.netd-nb.info This increased lability of the boron-carbon bond is attributed to several factors:

Electronic Effects : The strong electron-withdrawing inductive effect of the ortho-fluorine atom increases the polarization of the C-B bond, making the ipso-carbon more electrophilic and thus more susceptible to protonolysis.

Steric Effects : While fluorine is a relatively small atom, its presence in the ortho position can introduce steric strain that may be relieved upon cleavage of the bulky boronic acid group. This steric hindrance can influence the orientation of the boronic acid moiety relative to the phenyl ring. nih.gov

Catalytic C-X borylation reactions to form di-ortho-fluorinated aryl boronates have proven challenging because the products are often sensitive to the basic conditions typically required, leading to decomposition via protodeboronation. d-nb.infonih.govresearchgate.net This has led to the development of base-free catalytic methods to synthesize and stabilize these sensitive compounds. d-nb.infonih.gov

The mechanism of protodeboronation in aqueous media is highly pH-dependent. wikipedia.org Base-catalyzed protodeboronation is particularly relevant for reactions like the Suzuki-Miyaura coupling. The process generally involves a pre-equilibrium where the boronic acid (a Lewis acid) accepts a hydroxide (B78521) ion to form a more reactive tetrahedral boronate anion, ArB(OH)₃⁻. wikipedia.org This is typically followed by a rate-limiting reaction between the boronate and a proton source (like water) to cleave the C-B bond. wikipedia.org

Modulation of Boronic Acid Acidity (pKa) by Fluorine and Amine Substituents

Boronic acids are Lewis acids, not Brønsted acids, accepting a hydroxide ion to form a boronate complex. Their acidity is expressed by a pKa value, which corresponds to this equilibrium. The pKa of unsubstituted phenylboronic acid is approximately 8.86. mdpi.com Substituents on the aromatic ring significantly alter this acidity.

Fluorine Substituents : Electron-withdrawing groups, such as fluorine, generally increase the Lewis acidity of the boronic acid (i.e., lower the pKa value). researchgate.netmdpi.com This is because the inductive effect of fluorine stabilizes the negative charge on the resulting tetrahedral boronate anion. The position of the fluorine is critical; ortho- and meta-fluorine substituents tend to cause a more significant increase in acidity compared to a para-substituent, where the opposing resonance effect is more pronounced. mdpi.com The pKa values for various fluorinated phenylboronic acids range from 6.17 to 8.77. mdpi.com

Amine Substituents : Electron-donating groups, such as the amino group, generally decrease the Lewis acidity (increase the pKa). researchgate.net However, the position is again crucial. An amino group at the ortho or para position can decrease the pKa due to electronic effects on the aromatic ring. researchgate.net For this compound, the ortho-fluorine's acid-strengthening effect and the meta-amino group's base-strengthening effect are in opposition, resulting in a pKa value that is a balance of these competing influences.

The following table summarizes the pKa values for phenylboronic acid and some substituted derivatives.

| Compound | pKa Value | Reference |

|---|---|---|

| Phenylboronic acid | 8.86 | mdpi.com |

| 4-Fluorophenylboronic acid | 8.77 | mdpi.com |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | mdpi.com |

| 2-((dimethylamino)methyl)phenylboronic acid | ~5.3 | researchgate.net |

Intramolecular Interactions and Conformational Dynamics

The conformation of arylboronic acids is influenced by substituents, particularly those at the ortho position. nih.gov For phenylboronic acid itself, the planar conformer with the two hydroxyl groups in an endo-exo orientation is a local minimum on the potential energy surface. nih.gov Ortho substituents play a significant role in determining the preferred orientation of the hydroxyl groups and the rotational barrier around the C-B bond. nih.gov

In this compound, several intramolecular interactions are possible:

B-N Interaction : Intramolecular coordination between the lone pair of the meta-amino group and the empty p-orbital of the boron atom is a possibility, though direct B-N dative bonds are more commonly discussed for ortho-aminomethylphenylboronic acids. researchgate.net

Hydrogen Bonding : An intramolecular hydrogen bond could potentially form between a proton of the amino group and the ortho-fluorine atom (N-H···F) or between an O-H from the boronic acid and the amino group (O-H···N). Such interactions would influence the conformational preference of the molecule.

Repulsive Forces : Steric and electronic repulsion between the adjacent fluorine atom and the boronic acid group can affect the torsional angle between the plane of the aromatic ring and the B(OH)₂ group.

Crystal structure analyses of various ortho-substituted arylboronic acids show that they generally form hydrogen-bonded dimers in the solid state. rsc.org The specific pattern of how these dimeric units connect to form larger supramolecular structures can be altered by the nature of the ortho-substituent. rsc.org The conformational dynamics in solution would be influenced by these potential intramolecular forces as well as by interactions with the solvent.

Advanced Applications in Catalytic Organic Transformations

Other Carbon-Carbon Bond Forming Reactions

While prominently used in Suzuki-Miyaura coupling, the utility of arylboronic acids extends to other important transformations.

While the application of (3-Amino-2-fluorophenyl)boronic acid is most extensively documented in Suzuki-Miyaura reactions, the broader reactivity of arylboronic acids suggests its potential in other coupling methodologies.

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, from arylboronic acids and amines or alcohols, respectively. This reaction is advantageous as it often proceeds under mild conditions, open to the air, providing a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination. Given its structure, this compound could potentially be a substrate in Chan-Lam reactions for the synthesis of complex diaryl ethers or triarylamines.

The Petasis reaction , or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an aldehyde), and a vinyl- or aryl-boronic acid to form substituted amines, including α-amino acids. The reaction is valued for its operational simplicity and ability to generate molecular complexity in a single step. The use of this compound in a Petasis reaction could provide direct access to novel α-aryl glycine (B1666218) derivatives, which are of significant interest in medicinal chemistry.

While specific examples utilizing this compound in Chan-Lam and Petasis reactions are not widely reported in the current literature, these methodologies represent promising avenues for future exploration to further expand the synthetic utility of this versatile reagent.

Intermediacy for Introduction of Diverse Functional Groups

This compound serves as a versatile intermediate for the introduction of a substituted aminofluorophenyl moiety into a wide range of organic molecules. This is primarily achieved through the highly efficient and widely utilized Suzuki-Miyaura cross-coupling reaction. nbinno.comnih.gov The carbon-boron bond of the boronic acid can be readily coupled with a variety of organic halides or triflates in the presence of a palladium catalyst, enabling the formation of new carbon-carbon bonds. acs.orgrsc.org

The presence of both an amino and a fluoro group on the phenyl ring offers multiple avenues for further functionalization. The amino group can be diazotized and converted into a variety of other functional groups, or it can be acylated, alkylated, or used as a directing group in subsequent reactions. The fluorine atom, being a poor leaving group, generally remains on the aromatic ring, influencing the electronic properties and metabolic stability of the final product. nih.gov This dual functionality makes this compound a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. nih.gov

Table 1: Potential Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner | Product Class | Potential Applications |

| Aryl Halides/Triflates | Biaryls | Pharmaceuticals, Agrochemicals, Liquid Crystals |

| Vinyl Halides/Triflates | Styrenes | Polymers, Fine Chemicals |

| Heteroaryl Halides/Triflates | Aryl-heterocycles | Drug Discovery, Organic Electronics |

| Acyl Halides | Aryl Ketones | Pharmaceutical Intermediates |

Boronic Acid-Mediated Catalysis

Beyond its role as a coupling partner, the boronic acid moiety in this compound can actively participate in catalytic processes. Arylboronic acids are known to act as effective catalysts in a variety of organic transformations.

Catalytic Roles in Dehydrative Amidation and Esterification Reactions

Arylboronic acids have been demonstrated to be efficient catalysts for the direct dehydrative condensation of carboxylic acids with amines (amidation) and alcohols (esterification), offering a green alternative to traditional methods that often require stoichiometric activating agents. nih.govacs.orgrsc.org The catalytic cycle is generally believed to proceed through the formation of a mixed anhydride (B1165640) intermediate between the carboxylic acid and the boronic acid. rsc.org This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by an amine or alcohol.

The catalytic activity of arylboronic acids in these reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in this compound, are expected to enhance the Lewis acidity of the boron center, thereby promoting the formation of the active catalytic species. rsc.org

Table 2: Proposed General Mechanism for Boronic Acid-Catalyzed Dehydrative Amidation

| Step | Description |

| 1 | Reaction of the carboxylic acid with the arylboronic acid to form a mixed anhydride and water. |

| 2 | Nucleophilic attack of the amine on the carbonyl carbon of the mixed anhydride. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Collapse of the tetrahedral intermediate to yield the amide product and regenerate the boronic acid catalyst. |

While specific studies employing this compound as a catalyst for these reactions are not extensively documented, its structural features suggest it could be a promising candidate for such applications.

Application as Lewis Acid Catalysts in Organic Transformations

The empty p-orbital on the boron atom of boronic acids imparts Lewis acidic character, enabling them to activate electrophiles in a variety of organic transformations. mdpi.comrsc.org While triarylboranes are generally stronger Lewis acids, arylboronic acids can also exhibit significant Lewis acidity, particularly when substituted with electron-withdrawing groups. rsc.org The fluorine atom in this compound would be expected to enhance its Lewis acidity.

Boronic acids have been employed as catalysts in reactions such as Diels-Alder reactions, Friedel-Crafts alkylations, and reductions of carbonyl compounds. rsc.orgnih.gov The amino group in this compound could potentially modulate its catalytic activity or participate in bifunctional catalysis, where both the Lewis acidic boron center and the basic amino group are involved in the reaction mechanism. However, detailed studies on the Lewis acid catalytic applications of this specific compound are limited.

Molecular Recognition and Supramolecular Chemistry

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in molecular recognition and supramolecular chemistry. nih.gov This interaction is highly specific for 1,2- and 1,3-diols, which are common structural motifs in biologically important molecules like saccharides and glycoproteins. nih.gov

Principles of Boronic Acid Interactions with Diols and Polysaccharides

This compound, like other boronic acids, can react with diols to form five- or six-membered cyclic boronate esters. nih.gov This reaction is typically reversible and pH-dependent, with the equilibrium favoring the boronate ester at higher pH values. researchgate.net The presence of the electron-withdrawing fluorine atom can lower the pKa of the boronic acid, potentially allowing for efficient binding at physiological pH. researchgate.net

The binding affinity and selectivity for different diols can be tuned by modifying the electronic and steric properties of the boronic acid. The amino group on this compound could participate in hydrogen bonding interactions with the target diol-containing molecule, further enhancing the binding affinity and selectivity. nih.gov

Design and Engineering of Boronic Acid-Based Receptors and Recognition Elements

The specific and reversible nature of the boronic acid-diol interaction has been widely exploited in the design of synthetic receptors and sensors for carbohydrates and other diol-containing molecules. nih.govnih.gov These systems typically consist of a boronic acid recognition unit linked to a signaling unit, such as a fluorophore. rsc.orgrsc.org Upon binding of a diol to the boronic acid, a change in the photophysical properties of the signaling unit occurs, allowing for the detection and quantification of the analyte.

While the design of receptors and recognition elements specifically incorporating this compound is not yet widely reported, its inherent properties make it an attractive candidate for such applications. The amino group provides a convenient handle for conjugation to signaling molecules, and the fluorine substituent can be used to fine-tune the binding properties of the receptor. researchgate.netresearchgate.net The development of sensors based on this scaffold could have significant implications for biomedical diagnostics and biotechnology.

Supramolecular Assembly Driven by Boron-Containing Motifs

The field of supramolecular chemistry relies on the principles of molecular recognition and self-assembly to construct complex, ordered structures from individual molecular components. Boronic acids, including this compound, are particularly adept building blocks for such assemblies due to the directional and reversible nature of the interactions involving the boronic acid moiety.

In the solid state, substituted phenylboronic acids often arrange into one-dimensional chains or two-dimensional sheets through a network of hydrogen bonds. For instance, the crystal structure of 4-amino-3-fluorophenylboronic acid reveals a complex hydrogen-bonding network where the boronic acid groups form the expected dimers, and the amino groups and fluorine atoms participate in further intermolecular interactions, extending the structure into a three-dimensional network. researchgate.netpitt.edu It is highly probable that this compound would exhibit similar behavior, with the relative positioning of the amino and fluoro groups influencing the specific packing arrangement.

The presence of the amino group in this compound introduces an additional site for hydrogen bonding, which can significantly influence the resulting supramolecular assembly. The amino group can act as a hydrogen bond donor, interacting with the boronic acid's hydroxyl groups or the fluorine atom of a neighboring molecule. This can lead to the formation of more intricate and robust supramolecular structures compared to unsubstituted phenylboronic acid.

The interplay of these functional groups—the boronic acid, the amino group, and the fluorine atom—provides a rich platform for designing and controlling supramolecular architectures. By carefully tuning the substitution pattern on the phenyl ring, it is possible to direct the self-assembly process to achieve specific topologies and properties. This tunability is a cornerstone of crystal engineering and the rational design of functional materials.

Beyond self-assembly in the solid state, boronic acids are known to reversibly form covalent bonds with diols to create boronate esters. This dynamic covalent chemistry is a powerful tool for constructing responsive supramolecular systems, such as gels, polymers, and sensors. nih.govrsc.org While specific studies on this compound in this context are limited, its functional groups make it a promising candidate for the development of smart materials that can respond to external stimuli such as pH or the presence of specific analytes. The amino group, for instance, could be used to anchor the boronic acid to a polymer backbone or other molecular scaffold. researchgate.netpitt.edu

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallographic Analysis of (3-Amino-2-fluorophenyl)boronic acid and Its Co-crystals

In addition to the analysis of the pure compound, co-crystallization with other molecules can provide insights into intermolecular interactions and be used in the field of crystal engineering. The boronic acid group, acting as both a hydrogen bond donor and acceptor, can form predictable interactions with complementary functional groups. The formation of co-crystals is influenced by factors such as the solvent used and the molar ratio of the constituent molecules.

Table 1: Representative Crystallographic Data for a Phenylboronic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.10 |

| b (Å) | 5.55 |

| c (Å) | 22.05 |

| α (°) | 90 |

| β (°) | 94.7 |

| γ (°) | 90 |

| Volume (ų) | 622.5 |

| Z | 4 |

Note: Data is for a representative fluorinated phenylboronic acid and is intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed.

¹H NMR spectroscopy provides information about the number and environment of hydrogen atoms in a molecule. The aromatic region of the ¹H NMR spectrum of this compound is expected to show complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The chemical shifts of these protons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine and boronic acid groups.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The number of distinct signals would confirm the number of unique carbon environments. The chemical shifts of the carbon atoms would also be affected by the attached functional groups, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 |

| ¹H (NH₂) | 3.5 - 4.5 |

| ¹H (B(OH)₂) | 8.0 - 8.5 |

| ¹³C (Aromatic) | 110 - 160 |

Note: These are estimated chemical shift ranges based on similar compounds and are solvent-dependent.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. Changes in this environment, for instance, through protonation of the amino group or interaction of the boronic acid with other molecules, would be reflected in a change in the ¹⁹F chemical shift. This makes ¹⁹F NMR a valuable tool for studying intermolecular interactions.

NMR spectroscopy can be used to monitor the progress of chemical reactions in real-time. For reactions involving this compound, such as its esterification or its participation in cross-coupling reactions, NMR can be used to track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction rates and the observation of any reaction intermediates. The distinct signals of the fluorine atom in ¹⁹F NMR can be particularly useful for monitoring reactions of fluorinated compounds.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

In the FT-IR spectrum of this compound, characteristic bands for the N-H stretching of the amino group, O-H stretching of the boronic acid, B-O stretching, and C-F stretching would be expected. The broadness of the O-H band can indicate the extent of hydrogen bonding.

Raman spectroscopy, which is based on the inelastic scattering of light, is complementary to FT-IR. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (boronic acid) | 3200-3600 (broad) | FT-IR |

| N-H stretch (amino) | 3300-3500 | FT-IR |

| C-H stretch (aromatic) | 3000-3100 | FT-IR, Raman |

| C=C stretch (aromatic) | 1450-1600 | FT-IR, Raman |

| B-O stretch | 1300-1400 | FT-IR |

| C-F stretch | 1000-1300 | FT-IR |

Note: These are approximate ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS, LC-MS, UPLC-MS) for Compound Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also be used for structural elucidation by analyzing fragmentation patterns. For this compound, mass spectrometry would be used to confirm its molecular formula by providing a precise mass-to-charge ratio (m/z) of the molecular ion.

Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry. These techniques are invaluable for assessing the purity of a sample by separating the target compound from any impurities before detection by the mass spectrometer. This is crucial for confirming the successful synthesis and purification of this compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇BFNO₂ |

| Exact Mass | 155.0557 |

| Molecular Weight | 155.94 |

| Expected [M+H]⁺ | 156.0630 |

Note: The expected m/z values are calculated based on the molecular formula.

Computational Chemistry and Theoretical Modeling of 3 Amino 2 Fluorophenyl Boronic Acid

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock, Møller-Plesset Perturbation Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset Perturbation Theory (MP2) are commonly employed to model the behavior of phenylboronic acids and their derivatives. nih.govnih.govresearchgate.net DFT, particularly with functionals like B3LYP, is often used for calculating geometries, vibrational frequencies, and electronic properties due to its balance of computational cost and accuracy. nih.govresearchgate.net For more precise energy calculations and analysis of electron correlation effects, post-Hartree-Fock methods like MP2 are utilized. nih.gov

The flexibility of (3-Amino-2-fluorophenyl)boronic acid is primarily governed by the rotation around several key bonds: the C-B bond linking the boronic acid moiety to the phenyl ring, and the two B-O bonds of the hydroxyl groups. Conformational analysis aims to identify the stable isomers (local minima on the potential energy surface) and the energy barriers separating them.

Table 1: Illustrative Conformational Analysis of this compound Note: The data below is hypothetical, based on typical energy differences found in related phenylboronic acid studies, and serves to illustrate the expected outcomes of a detailed computational scan.

| Conformer | Description of B(OH)₂ Orientation | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| I (Global Minimum) | syn-anti orientation, B(OH)₂ plane nearly coplanar with phenyl ring | 0.00 | Potential weak N-H···O or O-H···F hydrogen bond |

| II | anti-anti orientation | 0.95 | Minimized dipole moment |

| III | syn-syn orientation | 2.50 | Steric repulsion between hydroxyl groups |

| IV (Transition State) | B(OH)₂ plane perpendicular to phenyl ring | 5.80 | Loss of π-conjugation with the boron p-orbital |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Invariant Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹¹B, ¹⁹F) that often show good agreement with experimental values recorded in solution. nih.govresearchgate.net For fluorine-containing compounds, specific DFT functionals such as ωB97XD have been recommended for achieving higher accuracy in predicting ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. researchgate.net These calculations help in the assignment of complex experimental spectra by providing a detailed description of the normal modes. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore corrected using empirical scale factors to improve the correlation with experimental data. nih.gov

Table 2: Predicted Spectroscopic Parameters for this compound Note: These values are illustrative and represent typical results from DFT calculations for similar molecules.

| Parameter | Computational Method | Predicted Value | Assignment/Comment |

|---|---|---|---|

| ¹⁹F Chemical Shift (ppm) | GIAO-ωB97XD | -115 to -125 | Relative to CFCl₃; sensitive to conformation and solvent. |

| ¹¹B Chemical Shift (ppm) | GIAO-B3LYP | 28 to 32 | Relative to BF₃·OEt₂; characteristic of trigonal boronic acids. |

| O-H Stretch (cm⁻¹) | B3LYP/6-311++G(d,p) | ~3700 (free), ~3500 (H-bonded) | Unscaled. The lower frequency indicates hydrogen bonding. |

| B-O Stretch (cm⁻¹) | B3LYP/6-311++G(d,p) | 1350-1380 | Unscaled. Strong characteristic vibration. |

Understanding the electronic structure is key to predicting a molecule's reactivity. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. nih.govtandfonline.com For this compound, the MEP would likely show negative potential around the boronic acid oxygens and the fluorine atom, and positive potential around the hydroxyl and amino hydrogens.

Natural Bond Orbital (NBO) analysis provides a more quantitative picture of charge distribution and bonding interactions. nih.gov It can be used to determine atomic charges and analyze delocalization effects, such as the pπ-pπ dative bonding between the oxygen lone pairs and the empty p-orbital of the boron atom, which imparts partial double-bond character to the B-O bonds. nih.gov

Table 3: Illustrative Electronic Properties of this compound Note: Values are representative of what would be expected from DFT calculations.

| Property | Typical Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Localized on the aminophenyl ring, indicating it as the primary site for electrophilic attack. |

| LUMO Energy | -0.8 eV | Primarily located on the boronic acid moiety and the aromatic ring, indicating the site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.4 eV | Indicates high kinetic stability. |

| NBO Charge on Boron | +1.5 to +1.8 |e| | Highly positive charge due to electronegative oxygen neighbors. |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations typically model molecules in a static, zero-temperature state, Molecular Dynamics (MD) simulations provide a way to study their behavior over time at finite temperatures. nih.gov For this compound, MD simulations can be used to:

Explore the conformational space more extensively than static scans, revealing the dynamic equilibrium between different conformers in solution.

Investigate the stability and lifetime of intramolecular hydrogen bonds.

Simulate the explicit interactions with solvent molecules, providing a more realistic model of the solvation shell and its effect on molecular conformation and hydrogen bonding patterns. nih.gov

Provide ensembles of molecular structures that can be used for more accurate, averaged predictions of spectroscopic properties. nih.gov

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding Motifs

In the condensed phase, the structure and properties of this compound are dominated by intermolecular interactions, particularly hydrogen bonding. The boronic acid group is a classic hydrogen-bonding motif, readily forming a robust head-to-tail dimer with another molecule. This interaction creates a stable eight-membered ring with an R²₂(8) graph set notation, a feature consistently observed in the crystal structures of phenylboronic acids. researchgate.netnih.gov

Beyond this primary dimer, the amino group acts as a hydrogen bond donor, while the fluorine atom and the boronic acid oxygens can act as acceptors. This allows for the formation of extended one-, two-, or three-dimensional hydrogen-bonded networks. nih.gov Computational methods can be used to calculate the energies of these interactions. Furthermore, theories like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the topology of the electron density to characterize the nature and strength of both intermolecular and potential intramolecular hydrogen bonds, such as O-H···F or N-H···F. researchgate.netnih.gov

Table 4: Potential Hydrogen Bonding Interactions for this compound

| Donor | Acceptor | Interaction Type | Comment |

|---|---|---|---|

| -B(O-H) | -B(O-H) | Intermolecular | Forms the classic boronic acid dimer synthon. nih.gov |

| -N-H | -B(O-H) | Intermolecular | Links dimers into sheets or chains. nih.gov |

| -N-H | Fluorine | Inter- or Intramolecular | Typically a weak hydrogen bond. nih.gov |

| -B(O-H) | Fluorine | Intramolecular | Possible in certain conformations, influences rotational preference. researchgate.net |

Computational Approaches to Crystal Structure Prediction and Polymorphism

Computational Crystal Structure Prediction (CSP) is an emerging field that seeks to predict the stable crystal structures of a molecule from its chemical diagram alone. nih.gov This is particularly relevant for pharmaceutical compounds, where different crystalline forms, or polymorphs, can have different physical properties.

For a flexible molecule like this compound, different low-energy conformers identified in the gas phase (see 6.1.1) could potentially pack into distinct crystal lattices, giving rise to conformational polymorphism. bas.bg A study on the closely related (3-acetamidophenyl)boronic acid demonstrated that crystallization from different solvents could trap different molecular conformers, resulting in two distinct polymorphs. bas.bg DFT calculations in that study showed a small energy difference between the conformers, highlighting the subtle energetic balance that can lead to polymorphism. bas.bg A full CSP study would involve generating thousands of plausible crystal packings for the most stable conformers, optimizing their lattice energies, and ranking them to produce a crystal energy landscape, thereby predicting the most likely observable crystal forms. nih.gov

Future Directions and Advanced Research Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of arylboronic acids often involves multi-step processes that may utilize stoichiometric organometallic reagents, leading to significant waste. Future research is increasingly focused on developing greener, more efficient synthetic methodologies. For (3-Amino-2-fluorophenyl)boronic acid, this involves moving beyond classical methods towards catalytic processes that maximize atom economy.

A primary area of development is the direct C–H borylation of 3-fluoroaniline (B1664137) derivatives. nih.gov This approach, often catalyzed by iridium or rhodium complexes, would install the boronic acid group directly onto the aromatic ring, eliminating the need for pre-functionalized starting materials like aryl halides. nih.govacs.org This method is highly atom-economical as it avoids the generation of stoichiometric inorganic salts as byproducts. nih.gov

Another promising frontier is the application of flow chemistry. organic-chemistry.org Continuous flow microreactor systems offer precise control over reaction parameters such as temperature and mixing, enabling the use of highly reactive intermediates like organolithiums with greater safety and efficiency. organic-chemistry.orgresearchgate.net A flow-based synthesis involving a bromine-lithium exchange followed by quenching with a boron electrophile could significantly reduce reaction times from hours to seconds and facilitate safer, scalable production. nih.govorganic-chemistry.org

Furthermore, transition-metal-free borylation methods are emerging as a sustainable alternative. Photoinduced borylations of aryl halides or even arylammonium salts, which can be generated from anilines, offer a pathway that avoids precious metal catalysts and often proceeds under mild conditions. organic-chemistry.org

Table 1: Comparison of Synthetic Routes for Arylboronic Acids

| Method | Typical Catalyst/Reagent | Advantages | Disadvantages | Sustainability Aspect |

| Grignard/Organolithium | Magnesium, n-BuLi | Well-established, versatile | Stoichiometric metal waste, cryogenic temperatures | Low atom economy |

| Miyaura Borylation | Palladium catalyst, Diboron (B99234) reagent | High functional group tolerance | Requires pre-halogenated substrate, precious metal | Moderate |

| C-H Borylation | Iridium or Rhodium catalyst | High atom economy, direct functionalization | Catalyst cost, regioselectivity challenges | High |

| Flow Chemistry | Organolithium in microreactor | Rapid reaction times, high throughput, enhanced safety | Specialized equipment required | High (process efficiency) |

| Photocatalytic Borylation | Organic dye, UV/Visible light | Metal-free, mild conditions | Substrate scope can be limited | High (avoids precious metals) |

Exploration of Novel Catalytic Manifolds and Reaction Discoveries

Beyond its well-established role in Suzuki-Miyaura cross-coupling, this compound is a candidate for novel catalytic applications. The presence of both a Lewis acidic boron center and a basic amino group allows for the design of bifunctional or "frustrated Lewis pair" type catalysis.

Aminoboronic acids have shown promise as catalysts for direct amide formation, aldol (B89426) reactions, and other condensations. nih.govacs.orgacs.org The boronic acid moiety can activate a carboxylic acid or carbonyl group, while the adjacent amino group can act as a base or form an enamine, facilitating the reaction through a dual-activation mechanism. nih.govacs.org

The field of photoredox catalysis opens new reaction pathways for arylboronic acids. nih.gov Under visible light irradiation with a suitable photocatalyst, this compound can be oxidized to generate an aryl radical. rsc.orgmdpi.com This reactive intermediate can participate in a host of transformations not accessible through traditional two-electron pathways, such as additions to olefins and other radical-mediated C-C bond formations. nih.govnih.gov This approach offers a mild and powerful way to leverage the reactivity of the C-B bond. nsf.gov

Furthermore, the development of biocatalysis presents a novel frontier. Recently engineered enzymes have demonstrated the ability to catalyze the amination of boronic acids, converting the C-B bond into a C-N bond with high stereospecificity. nih.gov Future research could explore enzymes capable of utilizing this compound as a substrate for unique, selective transformations, offering a highly sustainable and efficient synthetic tool. nih.gov

Integration into Advanced Materials Science and Functional System Design

The unique ability of the boronic acid functional group to form reversible covalent bonds with cis-1,2- and -1,3-diols is a cornerstone of its application in advanced materials. mdpi.comrsc.org This interaction is particularly useful for the detection and separation of biomolecules containing diol moieties, such as carbohydrates, glycoproteins, and ribonucleosides. rsc.orgbohrium.comacs.org

Boronate Affinity Materials: this compound is an excellent candidate for creating boronate affinity materials for chromatography and solid-phase extraction. rsc.orgresearchgate.net The pendant amino group provides a convenient handle for immobilization onto solid supports like silica, magnetic nanoparticles, or polymers. researchgate.net The electron-withdrawing fluorine atom can lower the pKₐ of the boronic acid, allowing it to bind diols at or near physiological pH, which is a significant advantage for biological applications. researchgate.net These materials can be used for the selective enrichment of glycoproteins from complex biological samples for proteomic analysis or for the diagnosis of diseases. bohrium.comresearchgate.net

Smart Hydrogels: The incorporation of this compound into polymer backbones can create "smart" hydrogels that respond to specific chemical stimuli. nih.gov Because the boronic acid-diol interaction is reversible and pH-dependent, these hydrogels can swell or shrink in response to changes in glucose concentration or pH. mdpi.com This property is being extensively explored for developing self-regulating drug delivery systems, particularly for insulin (B600854) delivery in diabetes therapy, and for creating scaffolds in tissue engineering. nih.govnih.gov The amino group can also participate in forming dynamic cross-links, such as in self-healing hydrogels based on boronic ester and imine bonds. rsc.org

Fluorescent Sensors: When combined with a fluorophore, this compound can act as a chemosensor. nih.gov The binding of a diol-containing analyte to the boronic acid moiety can modulate the electronic properties of the molecule, leading to a change in fluorescence intensity or wavelength. rsc.org Such sensors are being developed for the continuous monitoring of glucose in biological fluids and for the detection of other important biomolecules like catecholamines or reactive oxygen species. nih.gov

Table 2: Applications of Boronic Acid-Functionalized Materials

| Application Area | Material Type | Principle of Operation | Target Analytes/Use |

| Separation Science | Boronate Affinity Chromatography rsc.orgresearchgate.net | Reversible covalent bonding with cis-diols | Glycoproteins, nucleosides, saccharides |

| Biomedical Engineering | "Smart" Hydrogels nih.govmdpi.com | Glucose- or pH-responsive swelling/shrinking | Self-regulated insulin delivery, tissue scaffolds |

| Diagnostics | Fluorescent/Electrochemical Sensors mdpi.comnih.gov | Analyte binding modulates optical/electrical signal | Glucose, catecholamines, reactive oxygen species |

| Material Science | Self-Healing Polymers rsc.org | Dynamic reversible cross-linking (boronic esters) | Reusable materials, advanced coatings |

Predictive Modeling and Machine Learning Applications in Boron Chemistry

The complexity of chemical synthesis and catalyst development is increasingly being addressed by computational tools. Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and optimization of processes involving this compound. joaiar.org

Reaction Outcome and Yield Prediction: Machine learning models are being trained on large datasets of chemical reactions to predict the major products and yields of transformations like Suzuki-Miyaura coupling. acs.orgresearchgate.net By featurizing the reactants, including this compound, and reaction conditions, these models can help chemists explore a wide range of possibilities in silico, saving time and resources. youtube.com GitHub repositories are emerging with models specifically for predicting yields in reactions catalyzed by boronic acids. github.com

Catalyst and Materials Design: AI can guide the rational design of novel catalysts and materials. nih.govoaepublish.com For instance, machine learning can identify relationships between the structure of a boronic acid catalyst and its performance, suggesting new derivatives with enhanced activity or selectivity. nih.gov Similarly, in materials science, predictive models can help design polymers incorporating this compound with optimal properties for specific applications, such as drug delivery or sensing. arxiv.org

Property Prediction and Mechanistic Insight: Computational chemistry, including Density Functional Theory (DFT), can be used to predict key properties of this compound, such as its pKₐ, which is crucial for its application in aqueous environments. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can correlate the structural features of boronic acid derivatives with their biological activity, aiding in the design of new therapeutic agents. researchgate.netmdpi.com Furthermore, language models like T5Chem are being fine-tuned to predict the regioselectivity of complex reactions such as C-H borylation, providing valuable guidance for synthetic planning. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.